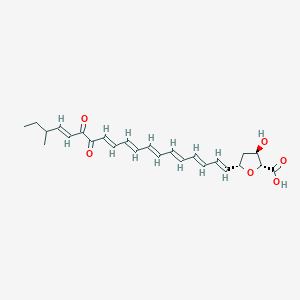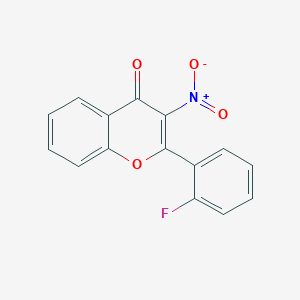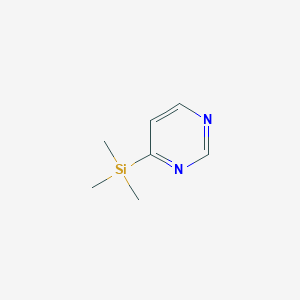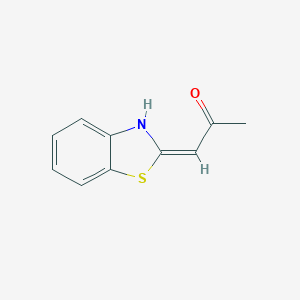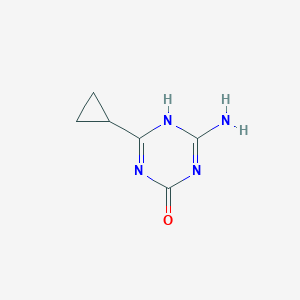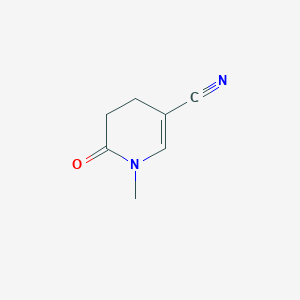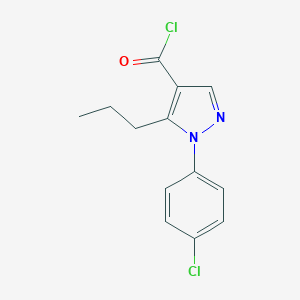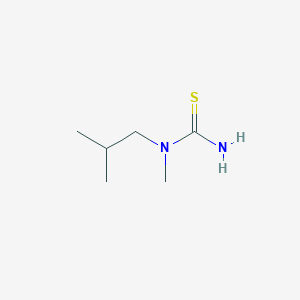
n-Methyl-n-(2-methylpropyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-n-(2-methylpropyl)thiourea, also known as MMPT, is a chemical compound that has been widely used in scientific research. MMPT is a thiourea derivative that has been shown to have a variety of biochemical and physiological effects. In
作用機序
The mechanism of action of n-Methyl-n-(2-methylpropyl)thiourea is not fully understood. However, it is believed that n-Methyl-n-(2-methylpropyl)thiourea binds to metal ions and forms stable complexes. These complexes can then interact with proteins and other biomolecules, leading to changes in their function.
生化学的および生理学的効果
N-Methyl-n-(2-methylpropyl)thiourea has been shown to have a variety of biochemical and physiological effects. One of the most significant effects is its ability to chelate metal ions. This property has been used to study the role of metal ions in biological systems. n-Methyl-n-(2-methylpropyl)thiourea has also been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
One advantage of using n-Methyl-n-(2-methylpropyl)thiourea in lab experiments is its ability to bind to metal ions. This property makes it useful in studying the role of metal ions in biological systems. However, one limitation of using n-Methyl-n-(2-methylpropyl)thiourea is its potential toxicity. n-Methyl-n-(2-methylpropyl)thiourea has been shown to be toxic to some cell types, which may limit its use in certain experiments.
将来の方向性
There are many future directions for the study of n-Methyl-n-(2-methylpropyl)thiourea. One potential direction is the development of n-Methyl-n-(2-methylpropyl)thiourea-based therapies for oxidative stress-related diseases. Another potential direction is the study of the role of metal ions in neurodegenerative diseases, such as Alzheimer's disease. Additionally, n-Methyl-n-(2-methylpropyl)thiourea could be used to study the role of metal ions in cancer biology. Overall, n-Methyl-n-(2-methylpropyl)thiourea is a versatile compound that has many potential applications in scientific research.
合成法
N-Methyl-n-(2-methylpropyl)thiourea can be synthesized using a variety of methods. One common method is the reaction of 2-methylpropylamine with carbon disulfide to form 2-methylpropylammonium dithiocarbamate. This compound is then reacted with methyl iodide to form n-Methyl-n-(2-methylpropyl)thiourea.
科学的研究の応用
N-Methyl-n-(2-methylpropyl)thiourea has been used in a variety of scientific research studies. One of the most common applications of n-Methyl-n-(2-methylpropyl)thiourea is in the study of metal ion binding. n-Methyl-n-(2-methylpropyl)thiourea has been shown to bind to metal ions such as copper, zinc, and nickel. This property has been used to study the role of metal ions in biological systems.
特性
CAS番号 |
190661-65-5 |
|---|---|
製品名 |
n-Methyl-n-(2-methylpropyl)thiourea |
分子式 |
C6H14N2S |
分子量 |
146.26 g/mol |
IUPAC名 |
1-methyl-1-(2-methylpropyl)thiourea |
InChI |
InChI=1S/C6H14N2S/c1-5(2)4-8(3)6(7)9/h5H,4H2,1-3H3,(H2,7,9) |
InChIキー |
UHAYXPZCWOJRLV-UHFFFAOYSA-N |
SMILES |
CC(C)CN(C)C(=S)N |
正規SMILES |
CC(C)CN(C)C(=S)N |
同義語 |
Thiourea, N-methyl-N-(2-methylpropyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-(Dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-(2,5-dioxopyrrol-1-yl)benzoate](/img/structure/B70608.png)
![Tert-butyl N-[(3R)-2-oxohex-5-en-3-yl]carbamate](/img/structure/B70611.png)
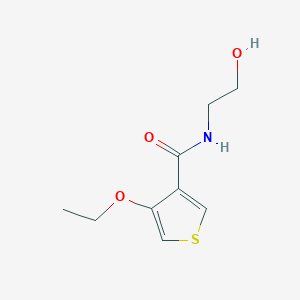
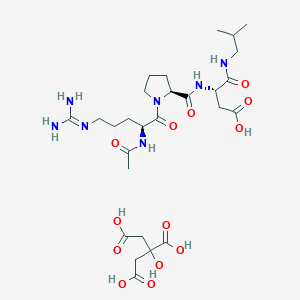
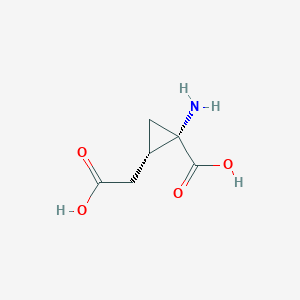
![6-Fluoropyrido[3,4-d]pyrimidin-4-ol](/img/structure/B70618.png)

